5-Phenyl-1,3,4-oxadiazol-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-ol derivatives involves multiple steps, including the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, leading to the formation of Schiff bases. These bases then undergo cyclization to yield 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is confirmed through spectral analysis, such as NMR and IR spectroscopy, highlighting the importance of detailed characterization in understanding their properties (Shankara et al., 2022).
Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-ol compounds has been explored through various methods, including X-ray crystallography. These studies provide insights into the compound's geometric parameters, helping to understand its reactivity and stability. The analysis of such structures is crucial for designing compounds with desired properties and applications (Viterbo et al., 1980).
Chemical Reactions and Properties
5-Phenyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, contributing to its versatile applications. The compound's reactivity, including its ability to form hydrogen bonds and its interaction with other molecules, is a key area of study. These properties are essential for understanding the compound's behavior in different chemical environments and for potential applications in drug design and other fields (Ustabaş et al., 2020).
Physical Properties Analysis
The physical properties of 5-Phenyl-1,3,4-oxadiazol-2-ol, such as solubility, melting point, and thermal stability, are critical for its application in various domains. These properties are influenced by the molecular structure and can be tailored through chemical modifications. Understanding the physical properties is essential for the compound's practical applications and for developing new materials with enhanced performance (Dhonnar et al., 2021).
Scientific Research Applications
Electronic and Optical Applications
- Delayed Luminescence in Derivatives: A study by Cooper et al. (2022) focused on 2,5-Diphenyl-1,3,4-oxadiazole and its derivatives, noting their use as acceptor portions in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). These compounds, including variants of 5-Phenyl-1,3,4-oxadiazol-2-ol, are crucial in organic light-emitting diodes (OLEDs), showing high external quantum efficiency (EQE) values up to 23% (Cooper et al., 2022).
Material Science and Structure Analysis
- Structural Analysis in OLED Materials: Emmerling et al. (2012) studied the structures of various 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazol-2-ol, used as electron transport materials in OLEDs. The study provided insights into their structure-property relationships, crucial for enhancing the performance of these devices (Emmerling et al., 2012).
Chemosensors and Fluorescence
- Novel Polyphenylenes as Fluorescent Chemosensors: Zhou et al. (2005) synthesized novel polymers containing 5-Phenyl-1,3,4-oxadiazol-2-ol units, which exhibited high sensitivity and selectivity as fluorescent chemosensors for fluoride ions. These compounds demonstrated a significant fluorescence quenching upon interacting with fluoride ions (Zhou et al., 2005).
Computational Studies
- Theoretical Infrared Spectrum Analysis: Romano et al. (2012) conducted a theoretical study on the infrared spectrum of 5-Phenyl-1,3,4-oxadiazole-2-thiol, a related compound, using DFT calculations. This research provided insights into the structural and vibrational aspects of these types of compounds (Romano et al., 2012).
Polymers and Light-Emitting Diodes
- Ambipolar Hosts for Phosphorescent LEDs: Zhang et al. (2011) synthesized polymers with 5-Phenyl-1,3,4-oxadiazol-2-ol side chains for use as ambipolar hosts in phosphorescent light-emitting diodes. These polymers showed good thermal stability and were suitable for a range of phosphors, demonstrating their potential in OLED technology (Zhang et al., 2011).
Safety And Hazards
Future Directions
The future directions for “5-Phenyl-1,3,4-oxadiazol-2-ol” could involve further exploration of its potential biological activities, given the diverse properties exhibited by many oxadiazole derivatives . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
properties
IUPAC Name |
5-phenyl-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQGIYJJLWZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923135 | |
Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazol-2-ol | |
CAS RN |
1199-02-6 | |
Record name | 5-Phenyl-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1199-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1,3,4-oxadiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-1,3,4-OXADIAZOL-2-IN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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